7-Deaza-2',3'-dideoxyadenosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

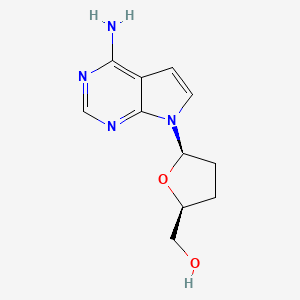

IUPAC Name |

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONOBVOMFRFGW-IONNQARKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193635 |

Source

|

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40627-30-3 |

Source

|

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-deaza-2',3'-dideoxyadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 7-deaza-2',3'-dideoxyadenosine, a significant analogue in nucleoside chemistry. The document outlines the primary methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols derived from key scientific literature. Visual diagrams of the synthetic pathways are provided to enhance understanding of the chemical transformations involved.

Introduction

This compound, also known as 2',3'-dideoxytubercidin, is a synthetic nucleoside analogue that holds interest in the fields of medicinal chemistry and drug development. As a modification of 2',3'-dideoxyadenosine (B1670502) (ddA), it is characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This alteration modifies the electronic properties and hydrogen-bonding capabilities of the nucleobase, potentially influencing its biological activity and metabolic stability. This guide details the primary synthetic strategies for obtaining this compound: direct glycosylation of a 7-deazapurine base and deoxygenation of a 7-deaza-2'-deoxyadenosine precursor.

Synthetic Pathways

The synthesis of this compound can be approached through two main strategies, each with distinct advantages and considerations.

Direct Glycosylation of 7-deazaadenine

This convergent approach involves the coupling of a pre-synthesized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleobase with a suitably protected 2,3-dideoxyribose derivative. A key challenge in this method is the regioselective formation of the N-glycosidic bond at the N-9 position of the pyrrolo[2,3-d]pyrimidine ring.

A notable method for this synthesis utilizes a protected 2,3-dideoxyribofuranosyl chloride as the glycosyl donor[1]. The use of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in a nucleobase anion glycosylation reaction has been reported to be effective for the synthesis of 7-deazapurine 2',3'-dideoxyribonucleosides[1]. This reaction is designed to be regioselective for the pyrrole (B145914) nitrogen and stereoselective for the formation of the desired β-nucleoside[1].

Deoxygenation of 7-deaza-2'-deoxyadenosine

An alternative strategy involves the deoxygenation of a pre-existing 7-deaza-2'-deoxyadenosine (2'-deoxytubercidin) or its 3'-deoxy isomer. The Barton-McCombie deoxygenation is a well-established radical-based method suitable for this transformation[1]. This reaction typically involves the conversion of the secondary hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionoformate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a less toxic alternative).

This approach benefits from the commercial availability or established synthetic routes for 7-deaza-2'-deoxyadenosine. However, it requires an additional deoxygenation step and the use of radical chemistry, which may necessitate careful optimization and handling of reagents.

Experimental Protocols

The following are generalized experimental protocols based on established chemical transformations for the synthesis of related compounds. Researchers should consult the primary literature for specific reaction conditions and optimize them for the synthesis of this compound.

Protocol 1: Glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the general steps for the glycosylation of a 7-deazapurine precursor.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride

-

Sodium hydride (NaH)

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Ammonia (B1221849) in methanol (B129727) (methanolic ammonia)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica (B1680970) gel for chromatography)

Procedure:

-

A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile is treated with sodium hydride at room temperature to form the sodium salt of the nucleobase.

-

To this suspension, a solution of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in anhydrous acetonitrile is added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The protected nucleoside is then treated with methanolic ammonia at elevated temperature in a sealed tube to introduce the amino group at the 4-position and remove the protecting group.

-

The final product is purified by silica gel chromatography.

Protocol 2: Barton-McCombie Deoxygenation of a 7-deaza-2'-deoxyadenosine Derivative

This protocol describes the deoxygenation of the 3'-hydroxyl group.

Materials:

-

5'-O-tert-Butyldimethylsilyl-7-deaza-2'-deoxyadenosine

-

Phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole

-

Tributyltin hydride (Bu3SnH) or a suitable alternative

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Standard work-up and purification reagents

Procedure:

-

The 5'-O-protected 7-deaza-2'-deoxyadenosine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) with a base (e.g., pyridine (B92270) or DMAP).

-

Phenyl chlorothionoformate is added, and the reaction is stirred until the formation of the 3'-O-phenoxythiocarbonyl derivative is complete.

-

The resulting thiocarbonyl derivative is dissolved in anhydrous toluene.

-

Tributyltin hydride and a catalytic amount of AIBN are added.

-

The mixture is heated under an inert atmosphere until the deoxygenation is complete.

-

The solvent is removed, and the crude product is purified to remove tin by-products.

-

The 5'-O-silyl protecting group is removed by treatment with TBAF in THF.

-

The final product is purified by chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations involved in the synthesis of related dideoxynucleosides. It is important to note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Transformation | Reagents | Typical Yield (%) | Reference |

| Glycosylation | Nucleobase Anion Glycosylation | NaH, CH3CN, Protected Sugar | 60-80 | [1] |

| Amination | Ammonolysis of 4-chloro precursor | NH3/MeOH | 80-95 | [2] |

| Thiocarbonylation | Formation of 3'-O-phenoxythiocarbonyl | PhOC(S)Cl, Pyridine | 70-90 | [3] |

| Deoxygenation | Barton-McCombie Reaction | Bu3SnH, AIBN | 75-90 | [3] |

| Deprotection | Removal of 5'-O-TBDMS | TBAF, THF | 85-98 | [3] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through either direct glycosylation or deoxygenation of a suitable precursor. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important nucleoside analogue. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final compound.

References

The Core Mechanism of 7-deaza-2',3'-dideoxyadenosine in Polymerase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-deaza-2',3'-dideoxyadenosine is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are potent chain terminators of DNA synthesis and have been instrumental in both molecular biology techniques, such as Sanger sequencing, and in the development of antiviral therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the polymerase level, detailing its activation, incorporation, and the subsequent termination of nucleic acid chain elongation. The guide summarizes available quantitative data on related compounds, presents detailed experimental protocols for assessing its activity, and provides visualizations of key molecular pathways.

The core structure of this compound features two critical modifications compared to its natural counterpart, deoxyadenosine (B7792050). First, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar is the hallmark of a dideoxynucleoside. This modification is the primary reason for its function as a chain terminator. Once incorporated by a polymerase into a growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thereby halting further elongation.

The second key modification is the substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, creating a 7-deazapurine. This change alters the electronic properties of the nucleobase and can influence its interaction with the polymerase active site and its ability to form Hoogsteen base pairs, which can be important in certain DNA secondary structures.

Mechanism of Action

The mechanism of action of this compound as a polymerase inhibitor can be dissected into three key stages: cellular uptake and metabolic activation, competitive inhibition of the polymerase, and incorporation and chain termination.

Cellular Uptake and Metabolic Activation

Like other nucleoside analogs, this compound is a prodrug that must be metabolically activated to its triphosphate form to exert its inhibitory effect.

-

Cellular Uptake: The initial step is the transport of the unphosphorylated nucleoside into the cell. This process is typically mediated by nucleoside transporter proteins embedded in the cell membrane.

-

Phosphorylation Cascade: Once inside the cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (7-deaza-ddATP). This three-step phosphorylation is a critical determinant of the compound's overall potency.

Caption: Metabolic activation of this compound.

Competitive Inhibition and Incorporation

The active 7-deaza-ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the polymerase. The efficiency of this competition is a key factor in its inhibitory activity. The 7-deaza modification can influence the binding affinity of the analog to the polymerase.

Chain Termination

Following its incorporation into the growing DNA strand opposite a thymine (B56734) base in the template, the absence of the 3'-hydroxyl group on the sugar moiety of 7-deaza-ddA makes it impossible for the polymerase to catalyze the formation of a phosphodiester bond with the subsequent dNTP. This results in the immediate and irreversible termination of DNA chain elongation.

Caption: Polymerase-mediated chain termination by 7-deaza-ddATP.

Quantitative Data

Specific quantitative data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound triphosphate against various polymerases, are not extensively reported in publicly available literature. However, data from related 7-deaza and dideoxy analogs can provide valuable insights into its potential activity profile.

Table 1: Inhibitory Activity of Related 7-deaza Nucleoside Analogs against Viral Polymerases

| Compound | Virus/Polymerase | Assay | IC50 / EC50 (µM) | Reference |

| 7-deaza-2'-C-methyladenosine | Zika Virus (Vero cells) | Virus Yield Reduction | 9.6 ± 2.2 | [1] |

| 7-deaza-GTP | Influenza A Polymerase | RNA Elongation Assay | 4.1 | [2] |

Table 2: General Inhibitory Concentrations of Dideoxynucleoside Triphosphates against Viral Polymerases (Illustrative)

| Compound | Polymerase | Ki (µM) |

| ddATP | HIV-1 Reverse Transcriptase | ~0.003-0.01 |

| ddATP | Human DNA Polymerase γ | ~0.1-1.0 |

Note: The values in Table 2 are approximate and can vary significantly depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the mechanism of action of this compound.

Polymerase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of 7-deaza-ddATP required to inhibit 50% of the activity of a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., HIV-1 Reverse Transcriptase, Taq DNA Polymerase)

-

Activated DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)

-

This compound triphosphate (7-deaza-ddATP)

-

Reaction buffer (specific to the polymerase)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the inhibitor, 7-deaza-ddATP, in the reaction buffer.

-

Set up reaction mixtures containing the reaction buffer, activated DNA template-primer, a fixed concentration of the radiolabeled dNTP, and varying concentrations of the other three dNTPs. One of the dNTPs (in this case, dATP) will be at a concentration close to its Km for the enzyme.

-

Add the varying concentrations of 7-deaza-ddATP to the respective reaction tubes.

-

Initiate the reaction by adding a pre-determined amount of the purified DNA polymerase.

-

Incubate the reactions at the optimal temperature for the polymerase for a fixed period (e.g., 30 minutes).

-

Terminate the reactions by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of polymerase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Single-Nucleotide Incorporation and Chain Termination Assay

Objective: To visually confirm that 7-deaza-ddATP is incorporated by the polymerase and leads to chain termination.

Materials:

-

Purified DNA polymerase

-

A specific DNA template with a known sequence

-

A 5'-radiolabeled primer complementary to a region of the template

-

dATP, dCTP, dGTP, dTTP

-

7-deaza-ddATP

-

Reaction buffer

-

Stop solution (containing formamide, EDTA, and loading dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or X-ray film

Procedure:

-

Anneal the 5'-radiolabeled primer to the DNA template.

-

Set up a series of reaction tubes. A control reaction will contain all four dNTPs. The experimental reaction will contain dCTP, dGTP, dTTP, and 7-deaza-ddATP (in place of dATP). Another reaction can contain a mix of dATP and 7-deaza-ddATP.

-

Add the primer-template complex and the respective dNTP/7-deaza-ddATP mixtures to the reaction buffer.

-

Initiate the reactions by adding the DNA polymerase.

-

Incubate for a time sufficient for incorporation to occur.

-

Terminate the reactions by adding the stop solution.

-

Denature the DNA products by heating.

-

Separate the DNA fragments by size using denaturing PAGE.

-

Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.

-

The control lane should show a full-length product. The lane containing 7-deaza-ddATP should show a band corresponding to the size of the primer plus the incorporated 7-deaza-ddA, indicating chain termination at the position opposite the first thymine in the template.

Caption: Workflow for a chain termination assay.

Conclusion

This compound acts as a potent chain terminator of DNA synthesis through a well-defined mechanism involving cellular activation, competitive inhibition of DNA polymerase, and incorporation into the growing DNA strand, leading to the cessation of elongation. The 7-deaza modification can influence its interaction with polymerases and may offer advantages in specific applications, such as overcoming secondary structures in DNA templates. While specific quantitative data for this particular analog is limited, the experimental protocols outlined provide a robust framework for its characterization. Further research into the inhibitory constants of 7-deaza-ddATP against a range of viral and cellular polymerases will be crucial for its potential development as a therapeutic agent or as a specialized tool in molecular biology.

References

An In-depth Technical Guide to the Discovery of Novel 7-Deaza Purine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Deaza purine (B94841) nucleosides, structural analogues of natural purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon, represent a "privileged scaffold" in medicinal chemistry. This modification enhances the electron density of the five-membered ring and allows for substitutions at the C7 position, leading to improved biological activity and metabolic stability.[1][] These compounds have demonstrated a wide spectrum of therapeutic potential, including potent antiviral, anticancer, and antiparasitic activities.[1][3][4] This guide provides a comprehensive overview of the discovery of novel 7-deaza purine nucleosides, detailing synthetic strategies, key biological findings, and the experimental protocols utilized in their evaluation.

The 7-Deazapurine Scaffold: A Gateway to Novel Therapeutics

The core structure of 7-deaza purine, also known as pyrrolo[2,3-d]pyrimidine, offers distinct advantages over its natural purine counterpart. The C7 position provides a vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] Modifications at this position can lead to derivatives with enhanced base-pairing in nucleic acids or improved binding affinity to target enzymes.[1] This has led to the development of compounds that act as potent inhibitors of viral polymerases, protein kinases, and other crucial cellular enzymes.[1][5][6]

Key Therapeutic Applications

-

Antiviral Agents : Particularly effective against RNA viruses like Hepatitis C Virus (HCV) and Dengue Virus (DENV).[1][7] The mechanism often involves inhibition of the viral RNA-dependent RNA polymerase (RdRp).[6]

-

Anticancer Agents : Exhibit potent cytostatic or cytotoxic effects against various cancer cell lines.[1][8] Their mechanism can involve phosphorylation by cellular kinases, followed by incorporation into RNA and DNA, leading to proteosynthesis inhibition and DNA damage.[1][9]

-

Antiparasitic Agents : Show promise in treating diseases like Chagas disease, caused by Trypanosoma cruzi, which cannot synthesize purines de novo and relies on salvage pathways.[3][10][11]

-

Kinase Inhibitors : The scaffold has been used to design potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[5][12]

Synthesis and Discovery Workflow

The discovery of novel 7-deaza purine nucleosides typically follows a structured workflow, beginning with the synthesis of the core scaffold and culminating in biological evaluation.

Data on Biological Activity

The following tables summarize quantitative data for representative novel 7-deaza purine nucleosides across different therapeutic areas.

Table 1: Anti-Dengue Virus (DENV) Activity[7]

| Compound | Target | Assay System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 6e | DENV Replication | A549 Cells | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |

| 6e | DENV Replication | HepG2 Cells | Not Specified | 146.47 ± 11.05 | 63.7 |

Table 2: Anti-Trypanosoma cruzi Activity[3][10][11]

| Compound | Target Strain | Administration | Efficacy |

| 5 (C7 para-chlorophenyl) | T. cruzi Y-strain | 25 mg/kg, oral, twice daily for 5 days | Complete suppression of blood parasitemia |

Table 3: Protein Kinase Inhibition[5]

| Compound | Target Kinase | IC₅₀ (nM) |

| 5 (Isatin Hybrid) | EGFR | 10.12 |

| 5 (Isatin Hybrid) | Her2 | 25.41 |

| 5 (Isatin Hybrid) | VEGFR2 | 33.57 |

| 5 (Isatin Hybrid) | CDK2 | 41.25 |

Table 4: Inhibition of HCV RNA-Dependent RNA Polymerase (RdRp)[6]

| Compound (Triphosphate form) | Ribose Modification | Fold Increase in Potency vs. Purine Analog |

| 7-Deaza-2′-C-methyl-adenosine | 2'-C-Methyl | 20-fold |

Signaling & Mechanistic Pathways

The anticancer activity of many 7-deaza purine nucleosides is initiated by cellular phosphorylation, a critical activation step.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the discovery of novel 7-deaza purine nucleosides.

General Synthesis of 7-Aryl-7-Deazaadenosine Analogs

This protocol is a generalized procedure based on Suzuki coupling reactions frequently used for C7 functionalization.[10]

-

Starting Material : A protected 7-bromo-7-deazaadenosine nucleoside is used as the key intermediate.

-

Reaction Setup : In a reaction vessel, dissolve the 7-bromo intermediate in a solvent mixture (e.g., MeCN/water).

-

Reagents : Add the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.1 equivalents), a phosphine (B1218219) ligand like TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt, 0.3 equivalents), and a base such as Cs₂CO₃ (3.0 equivalents).

-

Reaction Conditions : Heat the mixture at 100 °C under an inert atmosphere (e.g., Argon) for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Deprotection : The protecting groups on the sugar moiety (e.g., acetyl or benzoyl groups) are typically removed. For acetyl groups, treatment with methanolic ammonia (B1221849) (7N NH₃/MeOH) at elevated temperature (e.g., 130 °C) overnight is common.[10]

-

Purification : The final compound is purified by column chromatography on silica (B1680970) gel to yield the desired 7-aryl-7-deazaadenosine analog.

In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol is standard for assessing the cytotoxicity of novel compounds against cancer cell lines.[4]

-

Cell Seeding : Seed human cancer cells (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]

HCV NS5B Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of compounds against the viral RdRp enzyme.[6]

-

Reaction Mixture : Prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, KCl, recombinant HCV NS5B polymerase enzyme, and a biotinylated RNA template.

-

Compound Addition : Add the triphosphate form of the 7-deaza purine nucleoside analogs at various concentrations to the reaction mixture.

-

Initiation : Start the polymerase reaction by adding a mixture of ATP, CTP, UTP, and [³³P]-GTP. Incubate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Termination : Stop the reaction by adding EDTA.

-

Capture and Detection : Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA product. Wash the plate to remove unincorporated nucleotides.

-

Quantification : Measure the amount of incorporated [³³P]-GTP using a scintillation counter.

-

Analysis : Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the polymerase activity, by analyzing the dose-response data.

Conclusion and Future Directions

The 7-deaza purine nucleoside scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. The ability to modify the C7 position has been a key driver in developing compounds with high potency and selectivity against a range of viral, cancerous, and parasitic targets. Future research will likely focus on exploring novel C7 substitutions, developing more efficient and stereoselective synthetic routes, and investigating their potential as multi-targeted agents, such as dual kinase and DNA-damaging agents, to overcome drug resistance.[5][9] The continued exploration of this versatile chemical space holds significant promise for addressing unmet medical needs.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]

Enzymatic Synthesis of 7-Deazapurine Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleosides, a class of nucleoside analogs where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom, are of significant interest in medicinal chemistry and drug development. Their structural similarity to natural purine nucleosides allows them to act as effective mimics and inhibitors in various biological processes, exhibiting a wide range of antiviral and anticancer activities. While chemical synthesis routes to these compounds can be complex and often result in isomeric mixtures, enzymatic synthesis offers a highly regio- and stereoselective alternative. This guide provides a comprehensive overview of the core enzymatic methods for the synthesis of 7-deazapurine nucleosides, focusing on practical applications for researchers in the field.

Core Enzymatic Strategies

The enzymatic synthesis of 7-deazapurine nucleosides primarily relies on two key strategies: transglycosylation and one-pot multi-enzyme synthesis . Both approaches leverage the substrate promiscuity of certain enzymes, most notably Purine Nucleoside Phosphorylase (PNP), to catalyze the formation of the desired nucleoside analogs.

Transglycosylation

Transglycosylation is the most widely employed enzymatic method for the synthesis of 7-deazapurine nucleosides. This process involves the transfer of a glycosyl moiety from a donor nucleoside to a 7-deazapurine base. The reaction is typically catalyzed by a single or a pair of nucleoside phosphorylases.

A common approach utilizes a two-enzyme system consisting of a pyrimidine (B1678525) nucleoside phosphorylase, such as Uridine (B1682114) Phosphorylase (UP), and a purine nucleoside phosphorylase (PNP), often from E. coli. In this system, a readily available and inexpensive pyrimidine nucleoside (e.g., uridine or 2'-deoxyuridine) serves as the glycosyl donor. UP catalyzes the phosphorolysis of the donor nucleoside to generate ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Subsequently, PNP utilizes this activated sugar to glycosylate the acceptor 7-deazapurine base, forming the target nucleoside.[1][2]

Alternatively, a single PNP can be used with a purine nucleoside as the glycosyl donor.[3][4] However, the two-enzyme system with a pyrimidine donor is often preferred for its efficiency.[5]

One-Pot Multi-Enzyme Synthesis

The one-pot synthesis approach offers a streamlined alternative by starting from the free sugar (e.g., D-ribose or 2-deoxy-D-ribose) and the 7-deazapurine base. This cascade reaction typically employs three enzymes: a ribokinase (RK), a phosphopentomutase (PPM), and a purine nucleoside phosphorylase (PNP).[3][4]

The process begins with the ribokinase phosphorylating the sugar to produce a sugar-5-phosphate. The phosphopentomutase then isomerizes this to the corresponding sugar-1-phosphate. Finally, the purine nucleoside phosphorylase catalyzes the condensation of the sugar-1-phosphate with the 7-deazapurine base to yield the final nucleoside product. This method eliminates the need for a nucleoside donor, potentially reducing costs and simplifying downstream purification.[3][4]

Quantitative Data on Enzymatic Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 7-deazapurine and related aza/deazapurine nucleosides, providing a comparative overview of reaction efficiencies.

Table 1: Enzymatic Transglycosylation of 7-Deazapurine and Related Heterocycles

| 7-Deazapurine/Heterocycle Base | Glycosyl Donor | Enzyme(s) | Product | Yield/Conversion | Reference |

| 8-Aza-7-deazaadenine | 2'-Deoxyguanosine | E. coli PNP | 8-Aza-7-deaza-2'-deoxyadenosine | Good Yield | [3] |

| 8-Aza-7-deazahypoxanthine | 2'-Deoxyguanosine | E. coli PNP | 8-Aza-7-deaza-2'-deoxyinosine | Good Yield | [3] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazole | Uridine | E. coli UP & PNP | Pyrazole riboside & Aminopyridinium riboside | 16-49% conversion (120h) | [1][2] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazole | 2'-Deoxyuridine | E. coli UP & PNP | Pyrazole 2'-deoxyriboside | up to 90% conversion (1h) | [2] |

| 1-(4-benzyloxypyrimidin-5-yl)pyrazole | Uridine | E. coli UP & PNP | Fleximer ribonucleoside | 98-100% conversion | [5] |

| 1-(4-benzyloxypyrimidin-5-yl)pyrazole | 2'-Deoxyuridine | E. coli UP & PNP | Fleximer 2'-deoxyribonucleoside | 98-100% conversion | [5] |

| 2,6-Diaminopurine | Uridine | A. migulanus PNP & B. borstelensis PyNP | 2,6-Diaminopurine ribonucleoside | 95.3% Yield | [4] |

Table 2: One-Pot Enzymatic Synthesis of 8-Aza-7-deazapurine 2'-Deoxyribonucleosides

| 8-Aza-7-deazapurine Base | Sugar | Enzyme System | Product | Yield | Reference |

| 8-Aza-7-deazaadenine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 8-Aza-7-deaza-2'-deoxyadenosine | >50% (20h) | [3][4] |

| 8-Aza-7-deazahypoxanthine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 8-Aza-7-deaza-2'-deoxyinosine | >50% (20h) | [3][4] |

| 2-Amino-8-aza-6-methoxy-7-deazapurine | 2-Deoxy-D-ribose | E. coli RK, PPM, PNP | 2-Amino-8-aza-6-methoxy-7-deaza-2'-deoxyguanosine | >50% (20h) | [3][4] |

Experimental Protocols

Protocol 1: General Procedure for Two-Enzyme Transglycosylation

This protocol is a general guideline for the synthesis of 7-deazapurine nucleosides using a two-enzyme system of Uridine Phosphorylase (UP) and Purine Nucleoside Phosphorylase (PNP).

Materials:

-

7-Deazapurine base

-

Uridine or 2'-Deoxyuridine (glycosyl donor)

-

Recombinant E. coli Uridine Phosphorylase (UP)

-

Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

-

Potassium phosphate (B84403) buffer (10-50 mM, pH 7.0-7.5)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Dissolve the 7-deazapurine base and the glycosyl donor (uridine or 2'-deoxyuridine) in the potassium phosphate buffer in the reaction vessel. A typical molar ratio of donor to base is 2:1 to 10:1.[2][5] The concentrations can range from 2 mM for the base and 20 mM for the donor.[1][2]

-

Warm the solution to the optimal reaction temperature, typically between 37°C and 55°C.[4][5][6]

-

Add the enzymes, UP and PNP, to the reaction mixture. The amount of enzyme will depend on the specific activity of the preparation, but typical amounts can be in the range of 0.8-4.0 U/mL for UP and 1.5-3.2 U/mL for PNP.[1][2][5]

-

Incubate the reaction mixture with shaking.

-

Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached the desired conversion, terminate the reaction. This can be achieved by heating the mixture to denature the enzymes or by ultrafiltration to remove the enzymes.[5]

-

Purify the target nucleoside from the reaction mixture using chromatographic techniques such as silica (B1680970) gel column chromatography or reversed-phase HPLC.[7][8]

Protocol 2: General Procedure for One-Pot Multi-Enzyme Synthesis

This protocol outlines the synthesis of 2'-deoxy-7-deazapurine nucleosides from a free sugar and a 7-deazapurine base using a three-enzyme system.

Materials:

-

7-Deazapurine base

-

2-Deoxy-D-ribose

-

Recombinant E. coli Ribokinase (RK)

-

Recombinant E. coli Phosphopentomutase (PPM)

-

Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

-

Buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

ATP

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing the 7-deazapurine base, 2-deoxy-D-ribose, ATP, and the necessary cofactors (e.g., MgCl2, KCl) in the appropriate buffer.

-

Add the three enzymes (RK, PPM, and PNP) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme cascade, typically around 37°C.

-

Monitor the formation of the product by HPLC.

-

Upon completion, terminate the reaction and purify the product as described in Protocol 1.

Optimization and Troubleshooting

-

Phosphate Concentration: In transglycosylation reactions, the concentration of inorganic phosphate can significantly impact the reaction equilibrium and final yield.[1][6] Low, catalytic amounts of phosphate are generally preferred to drive the reaction towards synthesis.[1]

-

Substrate Solubility: Poor solubility of the 7-deazapurine base can be a limiting factor. The use of co-solvents or enzymes from thermophilic organisms that allow for higher reaction temperatures can help to overcome this issue.[9][10]

-

Enzyme Ratio: In multi-enzyme systems, the ratio of the enzymes can be optimized to maximize the yield and reduce costs.[4]

-

Reaction Time: Reaction times can vary significantly depending on the substrates and enzyme concentrations, ranging from a few hours to several days.[1][2][11] Continuous monitoring is crucial to determine the optimal endpoint.

Visualizing the Enzymatic Workflows

Transglycosylation Workflow

Caption: Two-enzyme transglycosylation workflow.

One-Pot Synthesis Workflow

References

- 1. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products [mdpi.com]

- 3. Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dupont.com [dupont.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. mdpi.com [mdpi.com]

- 10. Sustainable Flow‐Synthesis of (Bulky) Nucleoside Drugs by a Novel and Highly Stable Nucleoside Phosphorylase Immobilized on Reusable Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Stability of 7-deaza-2',3'-dideoxyadenosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-deaza-2',3'-dideoxyadenosine triphosphate (7-deaza-ddATP). The substitution of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom imparts unique chemical properties, influencing its stability and utility in various biochemical applications. This document summarizes known stability information, outlines potential degradation pathways, and provides detailed experimental protocols for researchers to conduct their own stability assessments.

Core Concepts and Known Stability

7-deaza-ddATP is an analog of 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP) used in molecular biology, particularly in DNA sequencing and as a chain terminator in polymerase reactions. The 7-deaza modification is known to alter the electronic properties of the purine ring system, which can affect hydrogen bonding in the major groove of DNA and influence its interaction with enzymes.

While specific quantitative stability data for 7-deaza-ddATP across a range of pH and temperature conditions is not extensively published, general stability information can be gleaned from manufacturer datasheets and studies on related 7-deaza-purine analogs.

General Storage and Handling Recommendations

Proper storage is crucial for maintaining the integrity of 7-deaza-ddATP. The following table summarizes the recommended storage conditions based on commercially available product information.

| Parameter | Recommendation |

| Long-term Storage | Store at -20°C for routine use (shelf life of approximately 12 months). For extended storage (≥ 2 years), -80°C is recommended.[1] |

| Short-term Exposure | Short-term exposure to ambient temperatures (up to 1 week, cumulative) is generally acceptable without significant degradation. |

| Formulation | Typically supplied as a solution in water or a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5). |

| Purity | Commercially available 7-deaza-ddATP analogs are generally supplied with a purity of ≥ 95% as determined by HPLC. |

Potential Degradation Pathways

The degradation of 7-deaza-ddATP is expected to occur through two primary pathways: hydrolysis of the triphosphate chain and cleavage of the N-glycosidic bond (depurination).

-

Hydrolysis of the Triphosphate Chain: This is a common degradation pathway for all nucleoside triphosphates, proceeding through the sequential loss of phosphate (B84403) groups to yield the corresponding diphosphate (B83284) (7-deaza-ddADP), monophosphate (7-deaza-ddAMP), and finally the nucleoside (this compound). This process is catalyzed by acid, heat, and certain enzymes.

-

Depurination (N-glycosidic Bond Cleavage): This involves the breaking of the bond between the 7-deaza-adenine base and the dideoxyribose sugar. This reaction is typically acid-catalyzed. However, studies on oligonucleotides containing 7-deaza-purines suggest that the N-glycosidic bond is more stable compared to their natural counterparts, particularly under conditions used for mass spectrometry.

Potential degradation pathways of 7-deaza-ddATP.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for researchers to systematically evaluate the stability of 7-deaza-ddATP under various conditions. The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound and its degradation products.

I. pH Stability Assessment

Objective: To determine the rate of degradation of 7-deaza-ddATP at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11). Use buffers with pKa values close to the target pH to ensure stable pH throughout the experiment.

-

Sample Preparation: Prepare a stock solution of 7-deaza-ddATP of known concentration. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

-

Time-course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench any further degradation by neutralizing the pH (if necessary) and/or freezing at -80°C until analysis.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically suitable for separating nucleotides.

-

Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.

-

Detection: UV detection at the absorbance maximum of 7-deaza-adenine (around 260 nm).

-

Quantification: The percentage of remaining 7-deaza-ddATP at each time point is determined by integrating the peak area from the chromatogram. The peak areas of degradation products can also be monitored to identify the degradation pathway.

-

-

Data Analysis: Plot the percentage of remaining 7-deaza-ddATP against time for each pH value. From this data, the degradation rate constant and half-life can be calculated.

II. Thermal Stability Assessment

Objective: To evaluate the stability of 7-deaza-ddATP at different temperatures.

Methodology:

-

Sample Preparation: Prepare a solution of 7-deaza-ddATP in a buffer of constant pH (e.g., pH 7.5).

-

Incubation: Aliquot the solution into separate tubes and incubate them at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 90°C).

-

Time-course Analysis: At various time points, remove a tube from each temperature and store it at -80°C to halt the degradation.

-

HPLC Analysis: Analyze the samples by HPLC as described in the pH stability protocol.

-

Data Analysis: Determine the degradation rate and half-life at each temperature. This data can be used to perform an Arrhenius plot to determine the activation energy of the degradation reaction.

III. Enzymatic Stability Assessment

Objective: To assess the susceptibility of 7-deaza-ddATP to degradation by relevant enzymes (e.g., phosphatases, nucleases).

Methodology:

-

Enzyme and Buffer Selection: Choose the enzyme of interest (e.g., alkaline phosphatase, snake venom phosphodiesterase) and its optimal reaction buffer.

-

Reaction Setup: Set up a reaction mixture containing the 7-deaza-ddATP, the enzyme, and the reaction buffer. Include a control reaction without the enzyme.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme.

-

Time-course Analysis: Take aliquots at different time points and stop the reaction (e.g., by heat inactivation or addition of an inhibitor like EDTA for metalloenzymes).

-

HPLC or other appropriate analysis: Analyze the samples to determine the extent of degradation.

-

Data Analysis: Compare the degradation in the presence and absence of the enzyme to determine the enzymatic susceptibility.

General experimental workflow for stability testing.

Conclusion

This compound triphosphate is a critical reagent in molecular biology, and understanding its stability is paramount for reliable experimental outcomes. While it is generally more stable than its natural counterpart, particularly with respect to the N-glycosidic bond, it is still susceptible to hydrolysis of the triphosphate chain. The recommended storage condition is -20°C for routine use. For applications requiring high precision, it is advisable to perform stability studies under the specific experimental conditions to be used. The protocols outlined in this guide provide a robust framework for researchers to generate quantitative stability data for 7-deaza-ddATP, ensuring the integrity and performance of this important nucleotide analog in their research.

References

The Biological Activity of 7-Deaza Purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza purine (B94841) derivatives, a class of nucleoside analogs where the nitrogen atom at the 7-position of the purine ring is substituted with a carbon atom, represent a significant area of interest in medicinal chemistry.[1] This structural modification confers unique physicochemical properties, including altered electronic distribution and the potential for substitution at the C7 position, which can lead to enhanced biological activity and improved metabolic stability compared to their purine counterparts.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, most notably as potent anticancer and antiviral agents.[2][3] This technical guide provides an in-depth overview of the biological activities of 7-deaza purine derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Core Mechanisms of Action

The biological activities of 7-deaza purine derivatives are multifaceted and often depend on the specific substitutions on the purine ring and the sugar moiety. A common theme is their role as antimetabolites, where they mimic natural purine nucleosides and interfere with essential cellular processes.

Incorporation into Nucleic Acids

A primary mechanism of action for many 7-deaza purine nucleosides is their intracellular phosphorylation to the corresponding 5'-mono-, di-, and triphosphates. These triphosphorylated analogs can then be recognized by cellular polymerases and incorporated into growing DNA and RNA chains.[2] This incorporation can lead to chain termination, disruption of nucleic acid structure and function, and ultimately, the inhibition of DNA replication and transcription.[2] For instance, 7-hetaryl-7-deazaadenosines are known to be incorporated into both RNA and DNA, leading to the inhibition of protein synthesis and DNA damage.[2]

Enzyme Inhibition

7-Deaza purine derivatives have been identified as inhibitors of various key enzymes involved in cellular signaling and metabolism.

-

Kinase Inhibition : Several derivatives are potent inhibitors of protein kinases.

-

Toyocamycin has been identified as a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 value of 79 nM.[4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and oncogenes.

-

Sangivamycin is a known inhibitor of Protein Kinase C (PKC), a family of kinases involved in diverse signal transduction pathways controlling cell growth and differentiation.[5] The inhibition is competitive with respect to ATP, with a reported Ki value of 11-15 µM.[5]

-

Tubercidin and its analogs are potent inhibitors of adenosine (B11128) kinase, leading to an increase in intracellular adenosine levels.[6]

-

-

Inhibition of the Unfolded Protein Response (UPR) : Toyocamycin has also been shown to selectively inhibit the IRE1α-XBP1 pathway of the unfolded protein response.[7] It prevents the IRE1α-mediated splicing of XBP1 mRNA, a critical step in the cellular response to endoplasmic reticulum stress.[7] This inhibition can induce apoptosis in cancer cells that are highly dependent on the UPR for survival, such as multiple myeloma.[8]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative 7-deaza purine derivatives against various cancer cell lines and viruses.

Anticancer Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Toyocamycin | Multiple Myeloma Cell Lines | Multiple Myeloma | Induces apoptosis at nanomolar concentrations | [9] |

| Toyocamycin | Osteosarcoma Cell Lines | Osteosarcoma | < 0.075 | [10] |

| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii adenosine kinase | N/A (Enzyme) | 4.6 | [11] |

| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii adenosine kinase | N/A (Enzyme) | 5.3 | [11] |

| 7-(2-Thienyl)-7-deazaadenosine | Various Cancer Cell Lines | Various | Nanomolar range | [12] |

Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 7-carbomethoxyvinyl substituted nucleoside (α-form) | HIV-1 | Various | 0.71 ± 0.25 | [13] |

| 7-deazapurine nucleoside derivative 6e | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | [14] |

Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 / Ki | Reference |

| Toyocamycin | CDK9 | 79 nM (IC50) | [4] |

| Sangivamycin | Protein Kinase C | 11-15 µM (Ki) | [5] |

| 5-Iodotubercidin | Adenosine Kinase | 0.026 µM (IC50) | [6] |

| 5'-Amino-5'-deoxy-5-iodotubercidin | Adenosine Kinase | < 0.001 µM (IC50) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of 7-deaza purine derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

7-deaza purine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]

-

Compound Treatment: The following day, treat the cells with serial dilutions of the 7-deaza purine derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 48 or 72 hours).[14]

-

MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15] Incubate for 2-4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Induce apoptosis in your target cells by treating them with the 7-deaza purine derivative for the desired time. Harvest both treated and untreated cells (1-5 x 10^5 cells per sample).

-

Washing: Wash the cells once with cold PBS and centrifuge to pellet the cells.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

7-deaza purine derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the 7-deaza purine derivative in the appropriate assay buffer.

-

Kinase Reaction: In a white assay plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[18]

-

ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[19]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.[18]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[18]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. scispace.com [scispace.com]

- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. kumc.edu [kumc.edu]

- 18. benchchem.com [benchchem.com]

- 19. ulab360.com [ulab360.com]

exploring the role of 7-deazaadenosine in DNA structure

An In-depth Technical Guide on the Role of 7-Deazaadenosine in DNA Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaadenosine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the adenine (B156593) ring is replaced by a carbon atom.[1][2] This seemingly subtle modification introduces significant changes to the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, without drastically altering its overall shape.[3][4] As an isosteric analogue of adenosine (B11128), 7-deazaadenosine can be incorporated into DNA and RNA, serving as a powerful tool to probe and manipulate nucleic acid structure, enzyme interactions, and biological function.[2][4] This technical guide provides a comprehensive exploration of the role of 7-deazaadenosine in DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on molecular interactions and workflows.

Structural and Thermodynamic Impact on DNA

The primary effect of substituting adenosine with 7-deazaadenosine is the alteration of the DNA major groove. The N7 atom of adenine is an electronegative hydrogen bond acceptor and a key site for binding cations and water molecules, which stabilize the DNA helix.[4][5] Replacing this nitrogen with a more electropositive C-H group eliminates this interaction point, thereby changing the major groove's electrostatic potential.[3][4]

While Watson-Crick base pairing with thymine (B56734) is maintained, the overall stability of the DNA duplex is affected.[3] Studies on 7-deazaadenosine-modified DNA have shown that this substitution, contrary to what might be expected from removing an electronegative atom, tends to destabilize the double helix. This destabilization is primarily attributed to less favorable stacking interactions and changes in hydration and cation binding in the major groove.[3][4][6]

Caption: Comparison of Adenosine and 7-Deazaadenosine structures.

Caption: Alteration of the DNA major groove by 7-deazaadenosine.

Data Presentation: Thermodynamic Properties

The thermodynamic consequences of incorporating 7-deaza-2'-deoxyadenosine (d(7cA)) into a DNA duplex have been quantified. The following table summarizes data from studies on a modified Dickerson-Drew dodecamer, comparing it to the unmodified DNA duplex.

| Duplex Sequence | Tm (°C) | ΔTm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| Unmodified DNA | 72.1 | - | -77.3 | -211.5 | -18.5 |

| 7-Deaza-dA Modified | 69.4 | -2.7 | -71.5 | -193.9 | -18.4 |

| Data derived from studies on the Dickerson-Drew dodecamer.[3][4] |

Interaction with DNA-Modifying Enzymes and Applications

The absence of the N7 atom significantly impacts the interaction of DNA with various enzymes.

-

Restriction Endonucleases: Many restriction enzymes make contacts within the major groove. The incorporation of 7-deazaadenosine can hinder the processing and cleavage by these enzymes.[4]

-

DNA Polymerases: 7-deaza-purine nucleotides are generally good substrates for DNA polymerases.[7][8] This property is exploited in molecular biology techniques.

-

PCR and DNA Sequencing: DNA regions with high GC content often form stable secondary structures (like hairpins) due to Hoogsteen hydrogen bonds involving the N7 position of guanine.[9][10] These structures can impede DNA polymerase, leading to failed PCR or sequencing reactions. By substituting dGTP with 7-deaza-dGTP (and similarly, dATP with 7-deaza-dATP for A-tracts), the potential for this secondary structure formation is reduced, allowing for successful amplification and sequencing of these challenging templates.[9][11][12][13]

Caption: Experimental workflow for PCR of GC-rich DNA using 7-deaza-dGTP.

Applications in Drug Development

7-deazaadenosine and its derivatives have shown significant potential as therapeutic agents, primarily due to their ability to act as nucleoside analogue inhibitors.

-

Antiviral Activity: Several 7-deazaadenosine analogues are potent antiviral agents, particularly against RNA viruses like Hepatitis C Virus (HCV).[14][15] After cellular uptake, these analogues are phosphorylated to their active triphosphate form.[16][17] This active form then competes with the natural ATP for the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication.[14][16] The modification can also lead to improved pharmacokinetic properties compared to standard adenosine analogues.[15][18]

-

Anticancer Activity: Naturally occurring 7-deazaadenosines like Tubercidin, and numerous synthetic derivatives, exhibit significant cytotoxic effects against various cancer cell lines.[2][19] Their mechanisms of action are diverse and can include inhibition of adenosine kinases, incorporation into RNA and DNA leading to damage and inhibition of protein synthesis, and induction of apoptosis.[2][19]

Data Presentation: Biological Activity

| Compound | Target / Cell Line | Cancer/Virus Type | IC₅₀ / EC₅₀ (µM) | Citation |

| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | [20] |

| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [20] |

| 7-deaza-2'-C-methyl-adenosine | HCV Replicon | Hepatitis C Virus | ~0.3 | [14] |

| Sangivamycin | MCF-7/ADR | Breast Cancer | 0.05 | [19] |

| Toyocamycin | HL-60 | Leukemia | 0.003 | [19] |

| IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. |

Key Experimental Protocols

Protocol 1: Synthesis of 7-Deazaadenosine-Modified Oligonucleotides

This protocol outlines the general steps for incorporating 7-deazaadenosine into a DNA oligonucleotide using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

-

Starting Material: Obtain the 7-deaza-2'-deoxyadenosine phosphoramidite building block.

-

Solid Support: Use a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired sequence.

-

Synthesis Cycle (Repeated for each monomer):

-

De-blocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using trichloroacetic acid.

-

Coupling: Activate the 7-deaza-dA phosphoramidite (or any other standard phosphoramidite) with a catalyst (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support using concentrated ammonium (B1175870) hydroxide. This step also removes the protecting groups from the phosphate backbone and the nucleobases.

-

Purification: Purify the full-length oligonucleotide from shorter failure sequences using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[21]

-

Verification: Confirm the identity and purity of the final product using mass spectrometry.

Protocol 2: Thermal Melting Analysis (UV-Vis Spectroscopy)

This protocol determines the melting temperature (Tm) of a DNA duplex, providing insight into its thermal stability.

-

Sample Preparation: Anneal the 7-deazaadenosine-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a control sample with the corresponding unmodified DNA duplex.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to monitor absorbance at 260 nm.

-

Melting Procedure:

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature gradually (e.g., 0.5-1.0°C per minute) to a high final temperature (e.g., 95°C).

-

Record the absorbance at 260 nm throughout the temperature ramp.

-

-

Data Analysis:

-

Plot absorbance versus temperature to generate a melting curve. The curve will show a sigmoidal transition from the low-absorbance duplex state to the high-absorbance single-stranded state.

-

The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve.

-

Compare the Tm of the modified duplex to the unmodified control to determine the effect of the 7-deazaadenosine substitution.[5]

-

Protocol 3: PCR Amplification using 7-Deaza-dGTP

This protocol is adapted for amplifying GC-rich DNA templates that are resistant to standard PCR.

-

Reaction Mix Preparation: In a PCR tube, combine the following components:

-

10x PCR Buffer: 5 µL

-

dNTP Mix (10 mM each of dATP, dCTP, dTTP; 2.5 mM dGTP): 1 µL

-

7-deaza-dGTP (10 mM): 3 µL (achieves a 3:1 ratio of 7-deaza-dGTP to dGTP)[9]

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Template DNA (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-Free Water: to a final volume of 50 µL

-

-

Thermal Cycling: Place the reaction tube in a thermal cycler and run the following program:

-

Initial Denaturation: 95°C for 3-5 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize as needed).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR product by running a sample on an agarose (B213101) gel stained with an appropriate DNA dye. The presence of 7-deaza-dGTP may affect the migration and staining efficiency with some intercalating dyes.

Conclusion

7-deazaadenosine is a vital molecular tool for nucleic acid research and a promising scaffold in drug discovery. Its ability to alter the major groove's electrostatic landscape without disrupting Watson-Crick pairing provides a unique method for studying DNA-protein interactions and hydration. In practical applications, its incorporation into oligonucleotides facilitates the amplification and sequencing of problematic GC-rich regions. Furthermore, its derivatives have demonstrated significant therapeutic potential as antiviral and anticancer agents, highlighting the profound biological consequences of a single atom replacement in the purine ring system.[2] This guide serves as a foundational resource for professionals seeking to understand and leverage the unique properties of 7-deazaadenosine in their research and development endeavors.

References

- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Altering the Electrostatic Potential in the Major Groove: Thermodynamic and Structural Characterization of 7-Deaza-2′-deoxyadenosine:dT Base Pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altering the electrostatic potential in the major groove: thermodynamic and structural characterization of 7-deaza-2'-deoxyadenosine:dT base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 12. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 7-Deaza-8-aza-2'-deoxyadenosine, 7-Deaza-8-Aza-dA Oligonucleotide [biosyn.com]

Methodological & Application

Application Notes and Protocols for the Use of 7-Deaza-2'-Deoxyadenosine Analogs in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, the gold-standard for DNA sequence validation, can be hampered by a phenomenon known as band compression. This artifact arises in regions of high guanine-cytosine (GC) content, where secondary structures, such as hairpin loops, can form in the single-stranded DNA fragments during electrophoresis. These structures alter the electrophoretic mobility of the fragments, leading to compressed bands on the sequencing gel and ambiguous base calling in the electropherogram. The formation of these secondary structures is often stabilized by Hoogsteen base pairing, an alternative hydrogen bonding pattern between guanine (B1146940) bases.

To mitigate this issue, nucleotide analogs such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) are employed. In these analogs, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, thereby destabilizing the secondary structures that cause band compression.[1][2] The result is a more accurate and readable DNA sequence, particularly through GC-rich regions.[1][3] The use of these analogs has been shown to significantly improve the quality of sequencing data for both isotope-based and fluorescence-based sequencing approaches.[3]

This document provides detailed application notes and protocols for the use of 7-deaza-2'-deoxypurine analogs in Sanger sequencing to resolve band compressions and improve sequence accuracy. While the user's original query mentioned 7-deaza-2',3'-dideoxyadenosine, the primary application in Sanger sequencing involves the use of 7-deaza-deoxy nucleotide triphosphates (like 7-deaza-dGTP and 7-deaza-dATP) to prevent secondary structures during chain elongation, rather than a modified chain-terminating dideoxynucleotide.

Mechanism of Action